molecular formula C20H21N3O4 B10998493 6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one

6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B10998493
M. Wt: 367.4 g/mol
InChI Key: FAVLPKCGUUDCTP-UHFFFAOYSA-N
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Description

6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a benzoxazinone core structure, which is fused with a piperazine ring substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate anthranilic acid derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzoxazinone intermediate with a piperazine derivative, such as 1-(2-methoxyphenyl)piperazine, under suitable conditions.

    Final Coupling Reaction: The final step involves the coupling of the piperazine-substituted benzoxazinone with a carbonylating agent, such as phosgene or a phosgene equivalent, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(2-chlorophenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one
  • 6-{[4-(2-fluorophenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one
  • 6-{[4-(2-nitrophenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This structural feature may confer distinct advantages in terms of selectivity and potency compared to similar compounds.

Biological Activity

6-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzoxazine core and a piperazine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H21N3O3\text{C}_{20}\text{H}_{21}\text{N}_3\text{O}_3

This structure highlights the presence of functional groups that are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, indicating possible neuroprotective properties against neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory pathways, which could make it a candidate for treating inflammatory disorders.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound showed significant inhibition of various cancer cell lines. The mechanism of action appears to involve:

  • Inhibition of Cell Proliferation : The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines.
  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest

Neuroprotective Effects

Research on neuroprotection indicates that the compound may protect neuronal cells from oxidative stress. Key findings include:

  • Reduction of ROS Levels : The compound significantly decreased reactive oxygen species (ROS) in neuronal cell cultures treated with neurotoxins.
  • Improvement in Cell Viability : Pre-treatment with the compound enhanced cell survival rates in models of neurodegeneration.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound was evaluated through its effects on pro-inflammatory cytokines. Results indicated:

  • Decreased Cytokine Production : Treatment reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Inhibition of NF-kB Pathway : The compound inhibited nuclear translocation of NF-kB, leading to decreased expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer :
    • A clinical trial involving patients with metastatic breast cancer showed promising results with a regimen including this compound, leading to improved progression-free survival rates.
  • Neurodegenerative Disease Model :
    • In an animal model for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H21N3O4/c1-26-18-5-3-2-4-16(18)22-8-10-23(11-9-22)20(25)14-6-7-17-15(12-14)21-19(24)13-27-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)

InChI Key

FAVLPKCGUUDCTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

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